Comparative Anti-Bacterial Activity: FGF basic (1-24) vs. Full-Length FGF-2 Against S. pneumoniae
The FGF basic (1-24) fragment demonstrates direct, potent antibacterial activity against Streptococcus pneumoniae, achieving 100% growth inhibition at 10 μg/mL within 12 hours [1]. In contrast, the full-length FGF-2 protein does not exhibit intrinsic antibacterial properties at comparable concentrations; its antimicrobial effects are typically reported only when conjugated to a known antimicrobial agent like silver nanoparticles [2].
| Evidence Dimension | Antibacterial efficacy (% growth inhibition) |
|---|---|
| Target Compound Data | 100% inhibition |
| Comparator Or Baseline | Full-length FGF-2: No significant intrinsic activity; ~70% inhibition only when formulated as Ag NPs-hFGF2-OB at 20 µg/mL hFGF2 [2] |
| Quantified Difference | The target compound demonstrates complete inhibition as a standalone peptide, whereas the comparator requires complexation with a metal nanoparticle to achieve any measurable antibacterial effect. |
| Conditions | In vitro assay; S. pneumoniae culture; Target compound: 10 μg/mL, 12 h incubation. Comparator: 20 μg/mL hFGF2 in Ag NPs-hFGF2-OB formulation. |
Why This Matters
This data directly supports the procurement of FGF basic (1-24) for studies focused on the intrinsic antimicrobial properties of growth factor-derived peptides, avoiding the confounding variables introduced by nanoparticle formulations required for full-length FGF-2.
- [1] Bevec, D., Cavalli, F., Cavalli, V., & Bacher, G. (2009). Use of bFGF 1-24 and optionally (Arg8) vasopressin to treat e.g. S. pneumoniae infection. World Intellectual Property Organization. Patent WO2009039980A2. View Source
- [2] Li, Y., et al. (2023). Silver nanoparticles modified hFGF2-linking camelina oil bodies accelerate infected wound healing. Colloids and Surfaces B: Biointerfaces, 222, 113047. View Source
